3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-sulfamoylbenzyl)propanamide
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Overview
Description
3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-sulfamoylbenzyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thienopyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-sulfamoylbenzyl)propanamide involves multiple steps. One common method includes the reaction of 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl chloride with a thiol compound to form the thioether linkage. This intermediate is then reacted with N-(4-sulfamoylbenzyl)propanamide under specific conditions to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-sulfamoylbenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the sulfamoylbenzyl moiety can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The thienopyrimidine core can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-sulfamoylbenzyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-sulfamoylbenzyl)propanamide involves its interaction with specific molecular targets. The thienopyrimidine core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one hydrochloride
- 2-methylthio-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones
Uniqueness
3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-sulfamoylbenzyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thienopyrimidine core and the sulfamoylbenzyl moiety allows for diverse interactions with molecular targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H20N4O3S3 |
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Molecular Weight |
436.6 g/mol |
IUPAC Name |
3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-[(4-sulfamoylphenyl)methyl]propanamide |
InChI |
InChI=1S/C18H20N4O3S3/c1-11-12(2)27-18-16(11)17(21-10-22-18)26-8-7-15(23)20-9-13-3-5-14(6-4-13)28(19,24)25/h3-6,10H,7-9H2,1-2H3,(H,20,23)(H2,19,24,25) |
InChI Key |
QEVCXNRZRJDCHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)C |
Origin of Product |
United States |
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